Cas no 954243-82-4 (N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide)
N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide
- 954243-82-4
- F5033-0403
- N-((1-benzylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide
- VU0493569-1
- AKOS024491555
- N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide
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- Inchi: 1S/C24H32N2O3/c1-3-28-22-11-10-21(16-23(22)29-4-2)24(27)25-17-19-12-14-26(15-13-19)18-20-8-6-5-7-9-20/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3,(H,25,27)
- InChI Key: OEOIHWFBRXADAN-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(CC2=CC=CC=C2)CC1)(=O)C1=CC=C(OCC)C(OCC)=C1
Computed Properties
- Exact Mass: 396.24129289g/mol
- Monoisotopic Mass: 396.24129289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 50.8Ų
N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-0403-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-0403-10mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
954243-82-4 | 10mg |
$79.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide
Research Update on N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide (CAS: 954243-82-4) in Chemical Biology and Pharmaceutical Applications
N-(1-benzylpiperidin-4-yl)methyl-3,4-diethoxybenzamide (CAS: 954243-82-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its benzamide core and piperidine-benzyl substitution pattern, has demonstrated promising biological activities in recent preclinical studies. The compound's unique chemical structure positions it as a potential modulator of several key biological targets, particularly in the central nervous system (CNS) and metabolic pathways.
Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the compound's mechanism of action as a selective sigma-1 receptor ligand with moderate affinity (Ki = 38 nM). The 3,4-diethoxybenzamide moiety appears crucial for this activity, while the benzylpiperidine component contributes to blood-brain barrier permeability. Molecular docking simulations suggest the compound interacts with the sigma-1 receptor's transmembrane domain through hydrophobic interactions with Phe107 and Tyr103 residues, explaining its observed stereoselectivity in binding assays.
In neuropharmacological evaluations, 954243-82-4 demonstrated neuroprotective effects in in vitro models of oxidative stress-induced neuronal damage (EC50 = 1.2 μM). The compound reduced reactive oxygen species (ROS) production by 62% in SH-SY5Y cells exposed to hydrogen peroxide, while maintaining cell viability above 85% at therapeutic concentrations. These findings were corroborated by in vivo studies in rodent models of Parkinson's disease, where the compound improved motor function by 40-45% compared to controls in rotarod and pole tests.
Metabolic stability studies revealed favorable pharmacokinetic properties for 954243-82-4, with a plasma half-life of 4.2 hours in rats and oral bioavailability of 68%. The compound showed linear pharmacokinetics in the dose range of 1-30 mg/kg, with minimal inhibition of major cytochrome P450 enzymes (IC50 > 50 μM for CYP3A4, 2D6, and 2C9). These characteristics suggest potential for further development as an oral therapeutic agent.
Current research efforts are focusing on structural optimization to enhance target selectivity and reduce potential off-target effects. A recent patent application (WO2023/154672) describes novel derivatives with improved sigma-1/sigma-2 receptor selectivity ratios (>100-fold). These developments position 954243-82-4 as a valuable chemical probe for studying sigma receptor biology and a potential lead compound for neurodegenerative and psychiatric disorders.
The compound's synthetic accessibility has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development details a scalable five-step synthesis with 42% overall yield, employing a Buchwald-Hartwig amination as the key step. This process development addresses previous challenges in producing multi-gram quantities required for comprehensive preclinical evaluation.
Emerging applications beyond CNS disorders include preliminary evidence of antitumor activity in triple-negative breast cancer cell lines (MDA-MB-231), where 954243-82-4 showed synergistic effects with standard chemotherapeutics. The compound's ability to modulate endoplasmic reticulum stress responses may underlie this newly discovered activity, opening additional therapeutic possibilities that warrant further investigation.
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